
tert-Butyl (3-aminopropyl)(tert-butyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-aminopropyl)(tert-butyl)carbamate is a chemical compound with the molecular formula C16H33N3O4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl (3-aminopropyl)(tert-butyl)carbamate can be synthesized through several methods. One common route involves the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate. This reaction typically occurs under mild conditions and results in the formation of the desired carbamate . Another method involves the use of tert-butyl carbamate and 3-chloropropan-1-amine, which undergoes alkylation to form the target compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-aminopropyl)(tert-butyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized carbamates, and substituted carbamates. These products are often used as intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
tert-Butyl (3-aminopropyl)(tert-butyl)carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Butyl (3-aminopropyl)(tert-butyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, preventing their activity and leading to various biochemical effects . The pathways involved often include the inhibition of enzyme-substrate interactions, which can result in the modulation of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to tert-Butyl (3-aminopropyl)(tert-butyl)carbamate include:
- N-Boc-1,3-diaminopropane
- tert-Butyl N-(3-aminopropyl)carbamate
- 1,1-Dimethylethyl (3-aminopropyl)carbamate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in synthetic chemistry, where it can be used to create a wide range of derivatives and complex molecules. Its versatility and efficiency in various reactions also contribute to its uniqueness.
Propriétés
Formule moléculaire |
C12H26N2O2 |
|---|---|
Poids moléculaire |
230.35 g/mol |
Nom IUPAC |
tert-butyl N-(3-aminopropyl)-N-tert-butylcarbamate |
InChI |
InChI=1S/C12H26N2O2/c1-11(2,3)14(9-7-8-13)10(15)16-12(4,5)6/h7-9,13H2,1-6H3 |
Clé InChI |
MBGNZJQFUOPKMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(CCCN)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


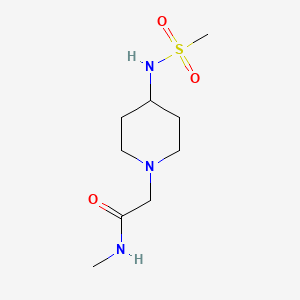
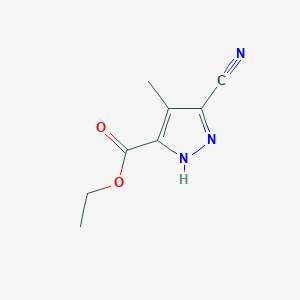
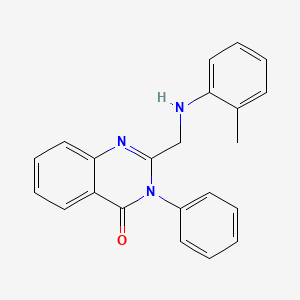

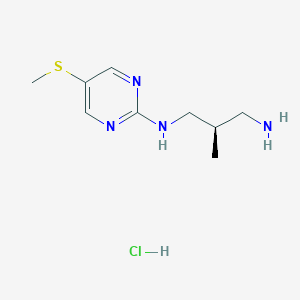
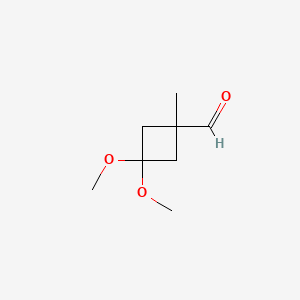
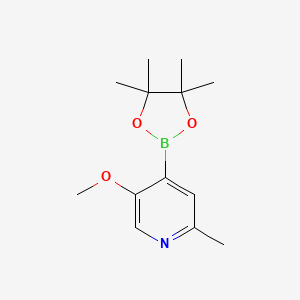


![(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B14900511.png)
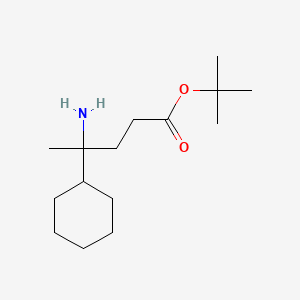
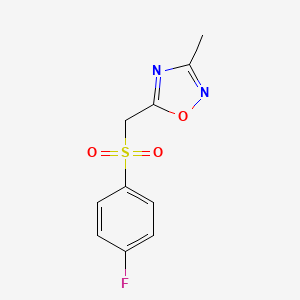
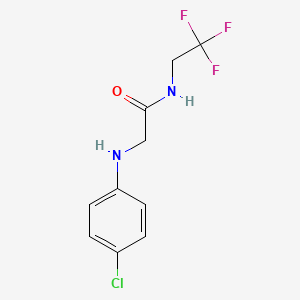
![Tert-butyl 4-methyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14900573.png)
